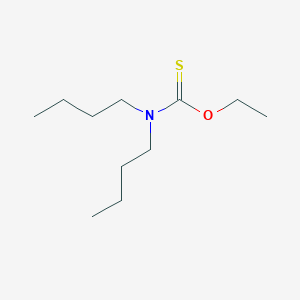![molecular formula C12H14 B14334859 3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene CAS No. 111713-27-0](/img/structure/B14334859.png)
3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(But-3-en-1-yl)bicyclo[420]octa-1,3,5-triene is an organic compound with the molecular formula C12H14 It is a derivative of bicyclo[420]octa-1,3,5-triene, which is a bicyclic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene typically involves the use of benzocyclobutene as a starting material. One common method includes the Grignard reaction, where (2-bromo-vinyl)benzene is reacted with magnesium in the presence of dimethyldichlorosilane in dry tetrahydrofuran (THF) under an argon atmosphere . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis and reaction optimization would apply to scale up the laboratory methods for industrial production.
化学反応の分析
Types of Reactions
3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of bicyclic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials, such as polymers and resins.
作用機序
The mechanism of action of 3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant biological activity .
類似化合物との比較
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound, which lacks the but-3-en-1-yl group.
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: A derivative with a dimethyl((E)-styryl) group.
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol: A derivative with a methanol group.
Uniqueness
3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of the but-3-en-1-yl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of structural modifications on the properties of bicyclic hydrocarbons.
特性
CAS番号 |
111713-27-0 |
|---|---|
分子式 |
C12H14 |
分子量 |
158.24 g/mol |
IUPAC名 |
3-but-3-enylbicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C12H14/c1-2-3-4-10-5-6-11-7-8-12(11)9-10/h2,5-6,9H,1,3-4,7-8H2 |
InChIキー |
CFXJTPIUXNQTCU-UHFFFAOYSA-N |
正規SMILES |
C=CCCC1=CC2=C(CC2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


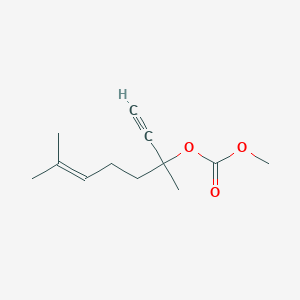
![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14334796.png)
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)

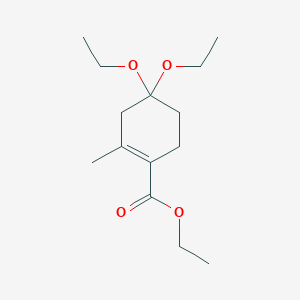
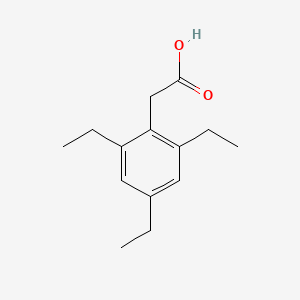
![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)
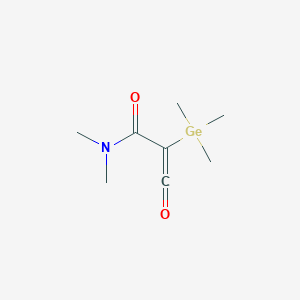

![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)
